
6-Acetyl-2,3-dihydro-1,4-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazine family and is commonly used in the synthesis of other organic compounds.
Mechanism Of Action
The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
6-Acetyl-2,3-dihydro-1,4-thiazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments is its ease of synthesis. The reaction conditions are simple and the product can be obtained in high yields. Additionally, this compound has been extensively studied, making it a well-characterized molecule.
However, there are also limitations associated with the use of 6-Acetyl-2,3-dihydro-1,4-thiazine in lab experiments. For example, the compound is relatively unstable and can undergo decomposition under certain conditions. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the study of 6-Acetyl-2,3-dihydro-1,4-thiazine. One area of research is the development of novel materials using this compound as a building block. This could lead to the synthesis of new materials with unique properties and applications.
Another area of research is the investigation of the compound's mechanism of action. This could provide insights into its biological activity and potential applications in medicine.
Finally, there is also potential for the development of new drugs based on 6-Acetyl-2,3-dihydro-1,4-thiazine. Its antimicrobial, antifungal, and anticancer activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic compound that has received significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, well-characterized nature, and potential biological activities make it a promising candidate for the development of new materials and drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.
Synthesis Methods
The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine involves the reaction of acetylacetone and thiosemicarbazide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This method is simple and efficient, making it a popular choice for the synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine.
Scientific Research Applications
6-Acetyl-2,3-dihydro-1,4-thiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antimicrobial, antifungal, and anticancer activities. It has also been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of drugs for the treatment of various diseases.
In addition to its medicinal properties, 6-Acetyl-2,3-dihydro-1,4-thiazine has also been studied for its potential applications in the field of materials science. This compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular assemblies.
properties
CAS RN |
101417-25-8 |
|---|---|
Product Name |
6-Acetyl-2,3-dihydro-1,4-thiazine |
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone |
InChI |
InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3 |
InChI Key |
PKEPXWNGYHVFFU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CNCCS1 |
Canonical SMILES |
CC(=O)C1=CNCCS1 |
synonyms |
Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



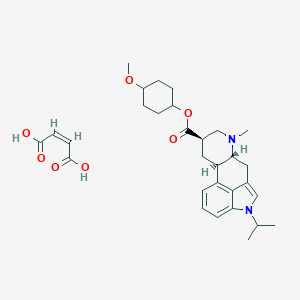
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
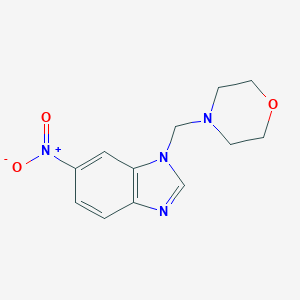
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
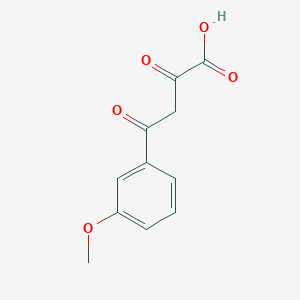
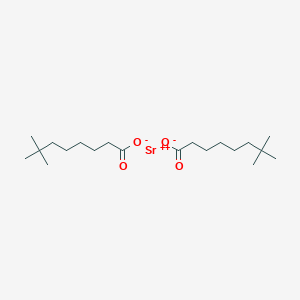
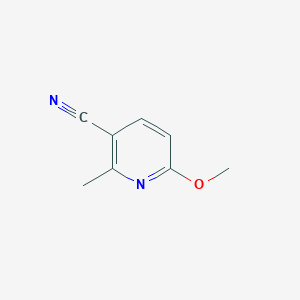
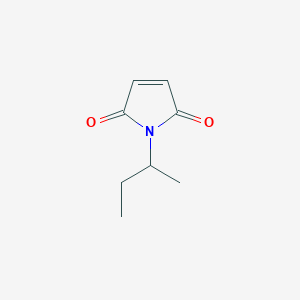
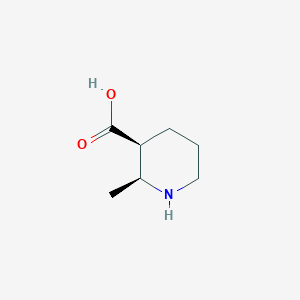
![Tetranitrocalix[4]arene](/img/structure/B10787.png)
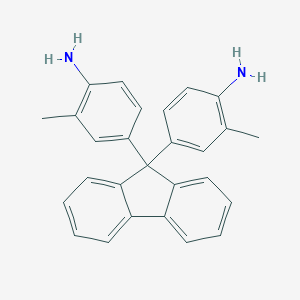
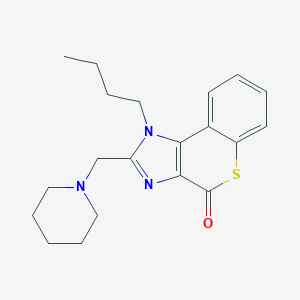
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)